molecular formula C13H15NO4 B8467125 1-[(4-Ethoxybenzoyl)amino]cyclopropanecarboxylic acid

1-[(4-Ethoxybenzoyl)amino]cyclopropanecarboxylic acid

Cat. No.: B8467125
M. Wt: 249.26 g/mol
InChI Key: DUVKCXMTUFREIL-UHFFFAOYSA-N
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Description

1-[(4-Ethoxybenzoyl)amino]cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-[(4-ethoxybenzoyl)amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-2-18-10-5-3-9(4-6-10)11(15)14-13(7-8-13)12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

DUVKCXMTUFREIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2(CC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate (4.25 g, 15.33 mmol) in 1,4-dioxane (60 mL) and add lithium hydroxide (LiOH) (3.22 g, 76.63 mmol) dissolved in water (30 mL). Stir the reaction for approximately 16 hours at ambient temperature. Concentrate the mixture under reduced pressure, add water, acidify with 5N HCl, and collect the precipitate by filtration to give the title compound (2.8 g, 73%) as a white solid: MS (m/z): 248 (M+1).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

Add ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate (478 g, 1.72 mol) to tetrahydrofuran (2 L) and methanol (1 L). Dissolve lithium hydroxide (LiOH) (144.7 g, 3.45 mol) in water (1 L) and add it to the mixture. Stir the reaction mixture while heating to 55° C. Cool the reaction to ambient temperature and concentrate under reduced pressure. After removing 2.5 L of solvent, dilute the mixture with water (2 L) and immerse it in an ice water bath. Adjust to pH 2 with aqueous 5N hydrochloric acid (750 mL). Filter the precipitate, wash the cake with water (2×2 L), and dry to give the title compound (425 g, 99%) as a white powder: MS (m/z): 250 (M+1).
Quantity
478 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
144.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

Charge an 800 L reactor with ethyl 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylate (12.19 kg), THF (45.5 kg) and MeOH (20.2 kg). Add a solution of LiOH monohydrate (2.49 kg) in water (25.6 kg) to the reactor maintaining the temperature of less than 23° C. during the transfer. Stir the resulting solution at 20±3° C. for overnight (19 h). Remove THF and MeOH by vacuum distillation and then add water (67 kg) to reactor. Adjust the pH of the reaction to pH about 2.0 with 5N HCl (about 12 L) at 17±2° C. Stir the resulting product slurry at 17±2° C. for 50 minutes. Collect the solids by filtration and wash with water (3×40 Kg). Dry the wet cake at 47° C. under vacuum to afford 1-[(4-ethoxybenzoyl)amino]cyclopropanecarboxylic acid (10.74 kg, 98% yield, >99% purity by HPLC, 0.03% KF) as a white powder solid. LC-MS (M+1=250).
Quantity
12.19 kg
Type
reactant
Reaction Step One
Name
Quantity
45.5 kg
Type
reactant
Reaction Step One
Name
Quantity
20.2 kg
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
2.49 kg
Type
reactant
Reaction Step Two
Name
Quantity
25.6 kg
Type
solvent
Reaction Step Two

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